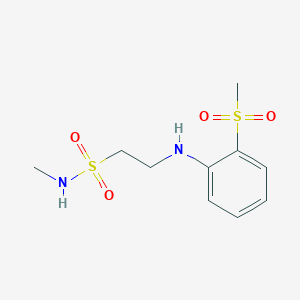
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid, also known as THPPA, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. THPPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
科学研究应用
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has been found to have a range of potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. This compound has been shown to block the activity of a specific ion channel called TRPA1, which is involved in pain sensation. This makes this compound a potential candidate for the development of new pain medications.
In addition to its potential use in pain management, this compound has also been studied for its potential anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines, which could make it a useful treatment for inflammatory diseases such as rheumatoid arthritis.
作用机制
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid works by blocking the activity of TRPA1 ion channels. These channels are involved in the sensation of pain and are also activated by various inflammatory stimuli. By blocking these channels, this compound can reduce pain sensation and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, this compound has also been shown to have other biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid is a relatively simple compound to synthesize and can be produced using standard laboratory equipment. It has also been found to be stable under a range of conditions, making it easy to handle and store. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid. One area of interest is in the development of new pain medications based on this compound. Researchers may also investigate the use of this compound in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Additionally, further research may be conducted to better understand the anti-cancer and antioxidant properties of this compound, with the aim of developing new therapies for cancer and oxidative stress-related diseases.
In conclusion, this compound is a promising compound with a range of potential therapeutic applications. Its ability to block TRPA1 ion channels makes it a potential candidate for the development of new pain medications, while its anti-inflammatory, anti-cancer, and antioxidant properties make it a useful tool for the treatment of various diseases. With further research, this compound may prove to be a valuable asset in the fight against numerous diseases and conditions.
合成方法
The synthesis of 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid involves several steps, starting with the reaction of 3-bromothiophene with 2-amino-3-methylbutanoic acid to form 3-(2-amino-3-methylbutanamido)thiophene. This compound is then reacted with 2-chloro-4,6-dimethoxypyrimidine-5-carboxylic acid to form this compound. The overall synthesis process is relatively simple and can be performed using standard laboratory equipment.
属性
IUPAC Name |
4-(1-thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(4-9-2-3-18-6-9)15-11-10(12(16)17)5-13-7-14-11/h2-3,5-8H,4H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHIDSIZRKQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)



![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
